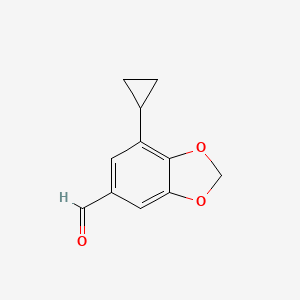

7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzodioxole derivatives are known to possess a broad spectrum of activities . They are part of a collection of rare and unique chemicals often provided to early discovery researchers .

Synthesis Analysis

The synthesis of benzodioxole derivatives has been studied. For example, the synthesis of benzo[d][1,3]dioxole-5-carbaldehyde was achieved through a nucleophilic substitution reaction S N 2 of the 3,4-dihydroxy-5-carbaldehyde reagent with dibromomethane .Molecular Structure Analysis

The molecular structure of a compound is typically determined by spectroscopic methods. For instance, the structure of 1,3-BENZODIOXOLE-5-CARBALDEHYDE SEMICARBAZONE was confirmed by characteristic 1 H NMR signals .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. For instance, the molecular weight of 1,3-BENZODIOXOLE-5-CARBALDEHYDE SEMICARBAZONE is 207.19 .Wissenschaftliche Forschungsanwendungen

Enantioselective Desymmetrization

A study demonstrates the use of meso-Cyclopropyl carbaldehydes, including 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde, in a transformation achieved by merged iminium-enamine activation. This leads to products with three adjacent stereocenters, showing complete regioselectivity and moderate to high diastereo- and enantioselectivities (Wallbaum et al., 2016).

Synthesis of Heterocyclic Compounds

Another research synthesizes a compound, C31H33NO4, using 1,3-benzodioxole-5-carbaldehyde and p-toluidine in water. This process involves the formation of non-planar dihydropyridine and cyclohexenone rings (Tang et al., 2007).

Crystallographic Studies

A 2011 study focused on the crystal structure of a compound containing 1,3-benzodioxole-5-carbaldehyde moiety, highlighting its planar molecular structure and weak C—H⋯S and C—H⋯N interactions (Asiri et al., 2011).

Prins-Type Cyclization

Research in 2018 revealed a TiX4-mediated Prins-type cyclization of cyclopropyl carbaldehydes, including this compound, for constructing hexahydrooxonines and cyclopenta[b]pyrans. This demonstrates the versatility of these compounds in organic synthesis (Kumar et al., 2018).

Nucleophilic Addition to Cyclopropyl Carbonyls

A 1996 study examined the nucleophilic addition reaction of Grignard reagents to cyclopropylcarbaldehyde, demonstrating high selectivity and yield. This study is crucial for understanding the chemical behavior of such compounds (Ono et al., 1996).

Synthesis of Fused Ring Heterocycles

In 2010, a study explored the transformation of 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde into tricyclic heterocycles, demonstrating the application of cyclopropyl carbaldehydes in constructing biologically active fused heterocycles (Gaonkar & Rai, 2010).

Photoreduction Studies

Research conducted in 1976 on the photochemistry of cyclopropanecarbaldehyde provided insights into the primary chemical processes upon irradiation, relevant for understanding the photochemical behavior of such compounds (Funke & Cerfontain, 1976).

Zukünftige Richtungen

The future directions for research on benzodioxole derivatives could include further exploration of their synthesis, properties, and potential applications. For instance, a simple intermediate for the synthesis of methoxy-analogues of coenzymes Q with substituents having various chain lengths based on natural polyalkoxyallylbenzene apiol has been developed .

Eigenschaften

IUPAC Name |

7-cyclopropyl-1,3-benzodioxole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-5-7-3-9(8-1-2-8)11-10(4-7)13-6-14-11/h3-5,8H,1-2,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQCNZGAVFKIVBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C3C(=CC(=C2)C=O)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2469737.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2469739.png)

![N-(furan-2-ylmethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2469743.png)

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2469746.png)

![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2469748.png)

![N-(3-acetylphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B2469751.png)

![5-Amino-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2469755.png)